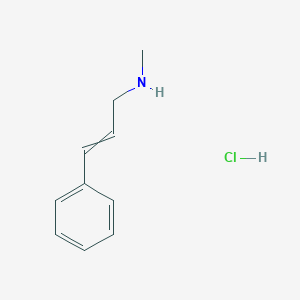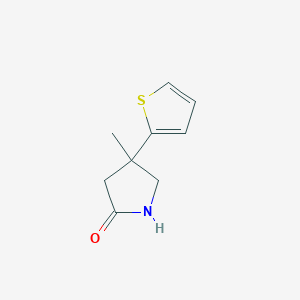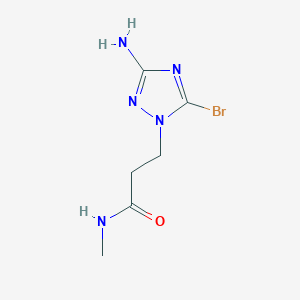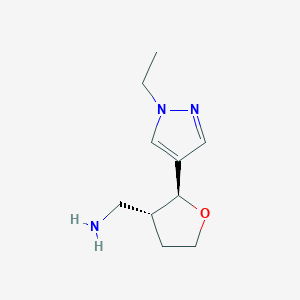
((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is a chiral organic compound with a unique structure that includes a tetrahydrofuran ring, a pyrazole moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Amine Group: The amine group can be introduced through reductive amination of an appropriate ketone or aldehyde precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any ketone or aldehyde intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism by which ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ((2S,3R)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
- ((2S,3R)-2-(1-Propyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
- ((2S,3R)-2-(1-Butyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
Uniqueness
((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is unique due to its specific ethyl substitution on the pyrazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m1/s1 |
InChI Key |
CWHDRUFJAVOTOM-SCZZXKLOSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)CN |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
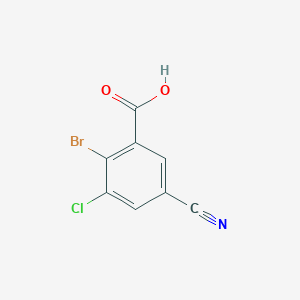
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13326463.png)
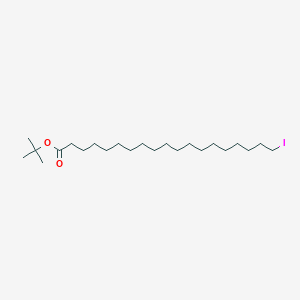
![8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13326482.png)
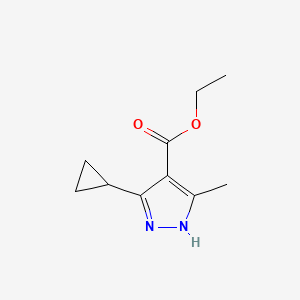
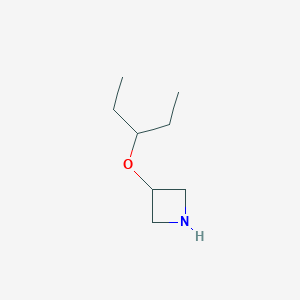
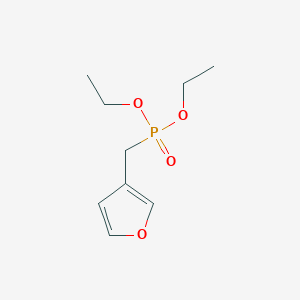
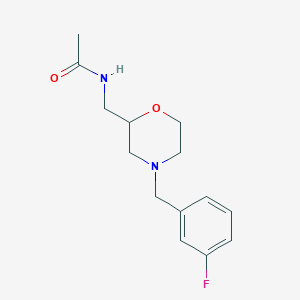
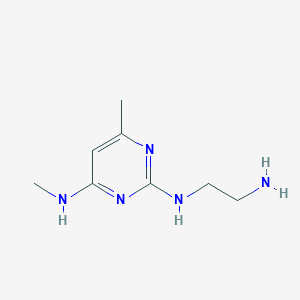
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
